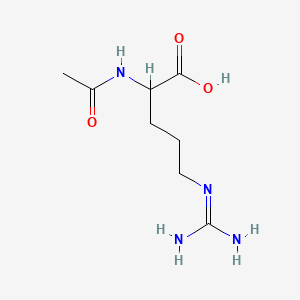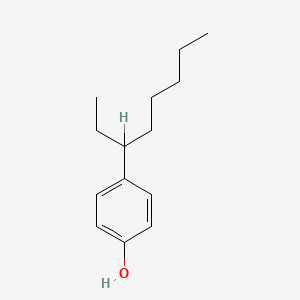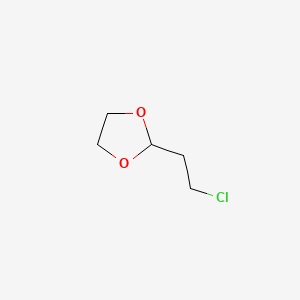
2-(2-Chloroethyl)-1,3-dioxolane
Übersicht
Beschreibung
Molecular Structure Analysis
The solid-state molecular structure of 2-(2-Chloroethyl)-1,3-dioxolane has been characterized using both experimental (X-ray diffraction) and theoretical (DFT method) methodologies. The compound consists of a five-membered dioxolane ring with a chlorine-substituted ethyl group attached. The molecules are packed through C–H⋯O bifurcated interactions and Cl⋯Cl interactions .
Wissenschaftliche Forschungsanwendungen
Chiroptical Properties and Photochemistry
- 2,2-Dimethyl-1,3-dioxolane connected to pyrene moieties displayed cryptochirality in chloroform, which was observed using circularly polarised luminescence signals in the photoexcited state (Amako et al., 2015).
Synthesis of Phosphorus Derivatives
- A method for synthesizing mixed organic phosphorus compounds from 1,3-dioxolan-2-one, involving heating with phosphorus-chlorine derivatives in the presence of a catalyst, was developed. This method enabled the creation of phosphorus derivatives with 2-chloroethyl ester groups (Ilia et al., 2003).
Efficient Preparation of Fulvenes
- 2-cyclopentadienyliden-1,3-dioxolane was efficiently prepared from cyclopentadiene and 2-chloroethyl chloroformate. The highest yield was achieved using sodium cyclopentadienide and KOH with 2-chloroethyl chloroformate (Hong, 1997).
Potential Protecting Group for Sugar Derivatives
- 2-dichloromethyl-1,3-dioxolan-2-yl orthoesters, derived from 2-dichloromethylene-1,3-dioxolane and acetal protected sugar derivatives, have potential as a new method for the preparation of readily removable protecting groups in sugar chemistry (Özgener & Yüceer, 2002).
Photochemical Reactions and Ring-Fission Mechanisms
- Studies on the photochemical reactions of 2-alkyl-1,3-dioxolanes revealed insights into ring-fission mechanisms and the formation of open 2-chloroethyl carboxylic esters (Hartgerink et al., 1971).
Phase Transfer Catalysis Applications
- 2-Substituted 1,3-dioxolanes were reacted with dichlorocarbene generated by phase transfer catalysis, leading to the synthesis of 2-dichloromethyl-1,3-dioxolanes and 2-dibromomethyl-1,3-dioxolanes (Steinbeck, 1979).
Electrochemical Decomposition in Ionic Liquids
- Investigation into the electrochemical stability of a deep-eutectic solvent based on choline chloride and ethylene glycol showed the formation of 2-methyl-1,3-dioxolane as a decomposition product, with implications for the 'greenness' of these ionic liquid analogues (Haerens et al., 2009).
Polymerization and Fire Resistance
- The polymerizations of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes were investigated, with a focus on poly-2-trichloromethyl-4-methylene-1,3-dioxolane due to its high hydrolytic stability and nonflammability (Dietrich, 1968).
Synthesis of Bifunctionalized Compounds
- 2-(3-Lithiopropyl)- and 2-(3-lithiopropyl)-2-methyl-1,3-dioxolane were used in the synthesis of bifunctionalized compounds, demonstrating their utility in organic synthesis (Ramón & Yus, 1990).
Enthalpy Studies in Binary Systems
- The study of molar excess enthalpy in binary systems including 1,3-dioxolane revealed insights into the interactions and associations in such mixtures (Comelli & Francesconi, 1991).
Synthesis of δ-Lactones
- The reaction of 2-(3-lithiopropyl)-1,3-dioxolane with carbonyl compounds followed by hydrolysis and oxidation yielded δ-lactones, showing its potential in lactone synthesis (Ramón & Yus, 1990).
Separation of Cis and Trans Diastereomers
- Protease-mediated separation of cis and trans diastereomers of 2-(R,S)-benzyloxymethyl-1,3-dioxolane-4(S)-carboxylic acid methyl ester was explored, significant for the synthesis of dioxolane nucleosides (Janes et al., 1999).
Transformations in Heterocyclic Compounds
- Investigation into the transformations of 2-trichloromethyl-4-methylene-1,3-dioxolanes with various reagents opened new avenues for synthesizing cyclic chloroacetals (Mirskova et al., 1972).
Eigenschaften
IUPAC Name |
2-(2-chloroethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKZPLIJKMRYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195892 | |
| Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4362-36-1 | |
| Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4362-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004362361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloroethyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-CHLOROETHYL)-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL9L48CFR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




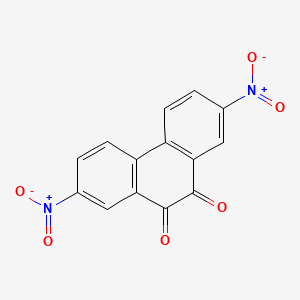



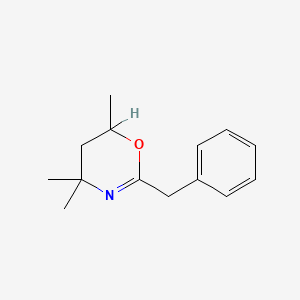
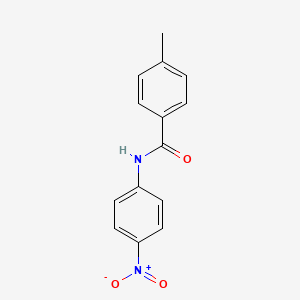

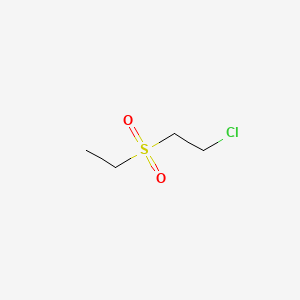
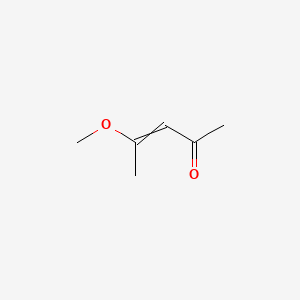
![[(p-Isopropylphenoxy)methyl]oxirane](/img/structure/B1596123.png)
